SB-399885 hydrochloride

Description

Propriétés

IUPAC Name |

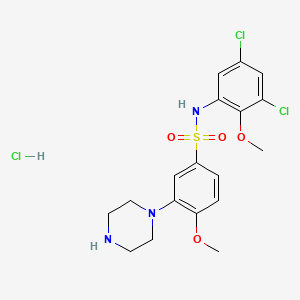

N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O4S.ClH/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2;/h3-4,9-11,21-22H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKCEBCFUSXSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402713-81-9 | |

| Record name | Benzenesulfonamide, N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402713-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 402713-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB-399885 Hydrochloride for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-399885 hydrochloride is a potent and highly selective 5-HT6 receptor antagonist that has demonstrated significant potential as a cognitive-enhancing agent. Preclinical evidence robustly supports its efficacy in reversing cognitive deficits in various animal models, which is primarily attributed to its modulation of multiple neurotransmitter systems. This technical guide provides a comprehensive overview of the core mechanism of action of SB-399885, detailing its pharmacological profile, the experimental protocols used to elucidate its effects, and the underlying signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows and signaling cascades are visualized through detailed diagrams.

Pharmacological Profile of SB-399885

SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide) hydrochloride is characterized by its high affinity and selectivity for the 5-HT6 receptor. This pharmacological specificity is a cornerstone of its mechanism of action, minimizing off-target effects and contributing to a favorable preclinical safety profile.

Binding Affinity and Antagonist Potency

In vitro studies have established the high affinity of SB-399885 for both human recombinant and native 5-HT6 receptors. Furthermore, its potent competitive antagonism at these receptors has been quantified. The compound displays a remarkable selectivity of over 200-fold for the 5-HT6 receptor when compared to a wide range of other receptors, ion channels, and enzymes.[1]

| Parameter | Value | Species/System |

| pKi (human recombinant 5-HT6) | 9.11 ± 0.03 | Human |

| pKi (native 5-HT6) | 9.02 ± 0.05 | Not Specified |

| pA2 (competitive antagonist) | 7.85 ± 0.04 | Not Specified |

| Selectivity | >200-fold | Various |

In Vivo Receptor Occupancy

The ability of SB-399885 to engage its target in a living system has been demonstrated through ex vivo binding studies. Oral administration of SB-399885 in rats effectively inhibits the binding of a radiolabeled ligand to 5-HT6 receptors, confirming its brain penetrance and target engagement.

| Parameter | Value | Species | Route of Administration |

| ED50 (ex vivo binding inhibition) | 2.0 ± 0.24 mg/kg | Rat | p.o. |

Core Mechanism of Action for Cognitive Enhancement

The pro-cognitive effects of SB-399885 are mediated by its antagonistic action at the 5-HT6 receptor, which is strategically located in brain regions critical for learning and memory. The downstream effects of this receptor blockade involve a cascade of neurochemical changes that ultimately enhance cholinergic and glutamatergic neurotransmission.

Proposed Signaling Pathway

The prevailing hypothesis for the mechanism of action of 5-HT6 receptor antagonists like SB-399885 involves the modulation of inhibitory GABAergic interneurons. By blocking the 5-HT6 receptors, which are thought to tonically activate these interneurons, SB-399885 leads to their disinhibition. This, in turn, reduces the release of GABA, a major inhibitory neurotransmitter. The reduction in GABAergic inhibition results in the disinhibition of downstream cholinergic and glutamatergic neurons, leading to an increase in the release of acetylcholine and glutamate in cortical and hippocampal areas. This enhancement of excitatory neurotransmission is believed to be the primary driver of the observed cognitive improvements.

Preclinical Evidence of Cognitive Enhancement

The efficacy of SB-399885 in improving cognitive function has been demonstrated in well-established rodent models of cognitive impairment.

Novel Object Recognition Task

In a scopolamine-induced deficit model in rats, a paradigm that mimics cholinergic dysfunction, repeated administration of SB-399885 significantly reversed the memory impairment.

| Animal Model | Treatment | Dose | Dosing Regimen | Outcome |

| Scopolamine-induced deficit in rats | SB-399885 | 10 mg/kg, p.o. | b.i.d. for 7 days | Significant reversal of cognitive deficit |

Water Maze Spatial Learning Task

In aged rats, which exhibit natural age-related cognitive decline, SB-399885 fully reversed the deficit in spatial learning and significantly improved memory recall.[1]

| Animal Model | Treatment | Dose | Dosing Regimen | Outcome |

| Aged rats (22 months old) | SB-399885 | 10 mg/kg, p.o. | b.i.d. for 7 days | Full reversal of age-dependent deficit in spatial learning; significant improvement in recall |

In Vivo Neurochemical Effects

To directly probe the neurochemical basis of its cognitive-enhancing effects, in vivo microdialysis was performed in the medial prefrontal cortex of rats. Acute administration of SB-399885 was found to significantly increase extracellular levels of acetylcholine.[1]

| Animal Model | Treatment | Dose | Measurement Location | Outcome |

| Rat | SB-399885 | 10 mg/kg, p.o. | Medial Prefrontal Cortex | Significant increase in extracellular acetylcholine levels |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard practices in the field and are based on the available literature.

Novel Object Recognition (NOR) Task

This task assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of recognition memory.

-

Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.

-

Objects: Three-dimensional objects of similar size but different shapes and textures, heavy enough not to be displaced by the animals.

-

Habituation: Rats are individually habituated to the empty arena for a set period (e.g., 10 minutes) on the day before the training.

-

Training Trial (T1): Each rat is placed in the arena containing two identical objects and allowed to explore freely for a defined period (e.g., 5 minutes).

-

Retention Interval: A delay (e.g., 24 hours) is imposed between the training and test trials.

-

Test Trial (T2): One of the objects from T1 is replaced with a novel object, and the rat is returned to the arena to explore for a set duration (e.g., 5 minutes).

-

Scoring: The time spent actively exploring each object (sniffing, touching with the nose) is recorded. A discrimination index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

Morris Water Maze (MWM) Task

This task is a widely used test of spatial learning and memory in rodents.

-

Apparatus: A circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water, with a submerged escape platform. The room contains various extra-maze cues.

-

Acquisition Training: Rats are subjected to multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5-7 days). In each trial, the rat is released from a different start position and must find the hidden platform. The time to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

Scoring: The time spent in the quadrant where the platform was previously located and the number of times the rat crosses the exact former location of the platform are measured to assess spatial memory.

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the medial prefrontal cortex of the rat under anesthesia.

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of SB-399885.

-

Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Conclusion

This compound is a selective 5-HT6 receptor antagonist with a well-defined mechanism of action for cognitive enhancement. Its ability to increase cholinergic and glutamatergic neurotransmission through the disinhibition of GABAergic interneurons provides a strong rationale for its therapeutic potential in disorders characterized by cognitive deficits. The robust preclinical data, gathered through rigorous and well-established experimental protocols, underscore the promise of SB-399885 as a candidate for further clinical development. This guide provides a comprehensive technical overview to support ongoing research and development efforts in the field of cognitive enhancement.

References

SB-399885 Hydrochloride: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant and growing global health challenge, necessitating the exploration of novel therapeutic strategies. One such avenue of investigation has centered on the antagonism of the serotonin 6 (5-HT6) receptor, a promising target for symptomatic cognitive enhancement. This technical guide provides an in-depth overview of SB-399885 hydrochloride, a potent and selective 5-HT6 receptor antagonist, for researchers in the field of AD drug discovery. This document details the compound's mechanism of action, summarizes key preclinical findings, provides detailed experimental protocols for its characterization, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction to this compound and the 5-HT6 Receptor in Alzheimer's Disease

The 5-HT6 receptor is a G-protein coupled receptor predominantly expressed in areas of the central nervous system (CNS) integral to learning and memory, including the hippocampus and cortex. Its modulation of cholinergic and glutamatergic neurotransmission has positioned it as a compelling target for cognitive enhancement in neurodegenerative disorders.[1][2] Antagonism of the 5-HT6 receptor has been shown to increase acetylcholine and glutamate levels in key brain regions, a mechanism hypothesized to underlie the pro-cognitive effects observed in preclinical models.[1][2]

This compound is a selective 5-HT6 receptor antagonist that has demonstrated cognitive-enhancing properties in various preclinical models of cognitive impairment.[3][4] Its ability to modulate neurotransmitter systems implicated in the pathophysiology of Alzheimer's disease makes it a valuable research tool for investigating the therapeutic potential of 5-HT6 receptor antagonism. While several 5-HT6 receptor antagonists have entered clinical trials for AD, the results have been mixed, underscoring the need for a deeper understanding of the underlying mechanisms and the development of more effective compounds.[1][5][6]

Mechanism of Action

SB-399885 exerts its pharmacological effects primarily through the potent and selective blockade of the 5-HT6 receptor. This antagonism is believed to disinhibit cholinergic and glutamatergic neurons, leading to an increase in the release of acetylcholine and glutamate in brain regions critical for cognitive function.[1][2][4]

Signaling Pathway

The binding of the endogenous ligand, serotonin (5-HT), to the 5-HT6 receptor activates a Gs-protein coupled signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). SB-399885, as a competitive antagonist, blocks the binding of serotonin to the 5-HT6 receptor, thereby inhibiting this downstream signaling pathway. The precise mechanism by which this inhibition leads to enhanced acetylcholine and glutamate release is thought to involve the modulation of GABAergic interneurons that tonically inhibit cholinergic and glutamatergic neurons. By antagonizing the 5-HT6 receptors on these GABAergic interneurons, SB-399885 may reduce their inhibitory influence, resulting in increased excitatory neurotransmitter release.

Preclinical Data

The preclinical profile of this compound supports its potential as a cognitive enhancer. In vitro and in vivo studies have established its high affinity and selectivity for the 5-HT6 receptor, as well as its ability to improve cognitive performance in rodent models.

In Vitro Binding Affinity and Selectivity

SB-399885 exhibits high affinity for both human and rat 5-HT6 receptors. Radioligand binding assays have determined its binding affinity (pKi) and antagonist potency (pA2). The compound also demonstrates high selectivity for the 5-HT6 receptor over a wide range of other neurotransmitter receptors, ion channels, and transporters.

| Parameter | Species | Value | Reference |

| pKi (human recombinant 5-HT6) | Human | 9.11 ± 0.03 | [3] |

| pKi (native 5-HT6) | Human | 9.02 ± 0.05 | [3] |

| pKi (rat native 5-HT6) | Rat | 8.81 | [4] |

| pA2 | Rat/Human | 7.85 ± 0.04 | [3][4] |

| Selectivity | Various | >200-fold over other receptors | [3] |

In Vivo Efficacy in Animal Models

Oral administration of SB-399885 has been shown to improve cognitive performance in various rodent models of cognitive impairment, including scopolamine-induced amnesia and age-related cognitive decline.

| Animal Model | Test | Dosing Regimen | Key Findings | Reference |

| Scopolamine-treated Rats | Novel Object Recognition | 10 mg/kg, p.o., b.i.d. for 7 days | Significantly reversed scopolamine-induced cognitive deficit. | [3] |

| Aged Rats (22 months) | Morris Water Maze | 10 mg/kg, p.o., b.i.d. for 7 days | Fully reversed age-dependent spatial learning deficit and improved task recall. | [3] |

| Freely Moving Rats | In Vivo Microdialysis | 10 mg/kg, p.o. (acute) | Significantly increased extracellular acetylcholine levels in the medial prefrontal cortex. | [3] |

| Freely Moving Rats | In Vivo Microdialysis | 1, 3, or 10 mg/kg, p.o. | Increased extracellular levels of noradrenaline, dopamine, and acetylcholine in the prefrontal cortex. | [4] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize this compound.

5-HT6 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing human 5-HT6 receptors

-

[³H]-LSD (radioligand)

-

This compound (or other test compound)

-

Methiothepin (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation vials and scintillation cocktail

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of SB-399885 (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL assay buffer + 50 µL [³H]-LSD (at a concentration near its Kd) + 100 µL membrane preparation.

-

Non-specific Binding: 50 µL 10 µM methiothepin + 50 µL [³H]-LSD + 100 µL membrane preparation.

-

Competitive Binding: 50 µL of each SB-399885 dilution + 50 µL [³H]-LSD + 100 µL membrane preparation.

-

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 4 hours in the dark.

-

Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of SB-399885.

-

Determine the IC50 value (the concentration of SB-399885 that inhibits 50% of specific [³H]-LSD binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes the measurement of extracellular acetylcholine levels in the prefrontal cortex of freely moving rats.[4]

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Guide cannula

-

Syringe pump

-

Refrigerated fraction collector

-

Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., 100 µM neostigmine)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF containing neostigmine at a constant flow rate (e.g., 1-2 µL/min).

-

Equilibration: Allow the system to equilibrate for at least 60-90 minutes.

-

Baseline Collection: Collect at least three to four 20-minute baseline dialysate samples in a refrigerated fraction collector.

-

Drug Administration: Administer SB-399885 (e.g., 10 mg/kg, p.o.) or vehicle.

-

Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

Acetylcholine Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to verify the correct placement of the probe.

Data Analysis:

-

Calculate the mean basal acetylcholine concentration from the baseline samples.

-

Express the post-administration acetylcholine concentrations as a percentage of the mean basal level for each animal.

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of SB-399885 with the vehicle control group.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[2][5][7]

Materials:

-

Adult male rats

-

Open-field arena (e.g., 50 cm x 50 cm x 50 cm)

-

Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors)

-

Video recording and analysis software

Procedure:

-

Habituation: On day 1, allow each rat to explore the empty open-field arena for 5-10 minutes to habituate to the environment.

-

Familiarization Phase (Trial 1): On day 2, place two identical objects in the arena. Place the rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific ITI (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (Trial 2): After the ITI, place one of the familiar objects and one novel object in the same locations in the arena. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).

-

Drug Administration: Administer SB-399885 or vehicle at a predetermined time before the familiarization or test phase, depending on the experimental question. For example, to test its effect on memory consolidation, the drug can be administered immediately after the familiarization phase.

Data Analysis:

-

Calculate a discrimination index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the DI between the drug-treated and control groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in cognitive processes and its potential as a therapeutic target for Alzheimer's disease. Its high potency, selectivity, and demonstrated pro-cognitive effects in preclinical models make it a suitable compound for further research. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of studies aimed at further elucidating the therapeutic potential of 5-HT6 receptor antagonism in the context of Alzheimer's disease. Continued research in this area is crucial for the development of novel and effective treatments for this devastating neurodegenerative disorder.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing Rodent Hippocampal Involvement in the Novel Object Recognition Task. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of SB-399885 Hydrochloride in Schizophrenia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotic medications primarily target the dopaminergic system and can be effective for positive symptoms, they often have limited efficacy against negative and cognitive impairments, which are major contributors to long-term disability. This whitepaper explores the therapeutic potential of SB-399885 hydrochloride, a potent and highly selective 5-HT6 receptor antagonist, as a novel therapeutic agent for schizophrenia. Preclinical evidence strongly suggests that SB-399885 holds promise in addressing the cognitive deficits associated with the disorder, a significant unmet medical need. This document provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and proposed mechanisms of action of SB-399885, offering a technical guide for researchers and drug development professionals in the field of neuropsychiatric disorders.

Introduction: The Unmet Need in Schizophrenia Treatment

The therapeutic landscape for schizophrenia has been dominated for decades by drugs that modulate dopamine D2 receptors. While these agents can effectively manage psychosis, they are often associated with significant side effects and a lack of robust efficacy against the negative and cognitive symptoms of the illness. Cognitive deficits, in particular, are a core feature of schizophrenia and are strongly correlated with poor functional outcomes. The serotonin 6 (5-HT6) receptor has emerged as a promising target for the development of novel antipsychotics, with a growing body of evidence suggesting that antagonism of this receptor can lead to pro-cognitive effects.

This compound has been identified as a leading compound in this class, demonstrating high affinity and selectivity for the 5-HT6 receptor. This whitepaper will delve into the preclinical data supporting the therapeutic potential of SB-399885 in schizophrenia, with a focus on its pharmacological properties, efficacy in animal models, and the underlying molecular mechanisms.

Pharmacological Profile of this compound

SB-399885 is a potent and selective antagonist of the 5-HT6 receptor. Its high affinity for this receptor subtype, coupled with its selectivity over a wide range of other neurotransmitter receptors, makes it an attractive candidate for targeted therapy with a potentially favorable side-effect profile.

Binding Affinity and Selectivity

Quantitative data from radioligand binding assays demonstrate the high affinity of SB-399885 for the 5-HT6 receptor. The compound exhibits over 200-fold selectivity for the 5-HT6 receptor compared to other serotonin receptor subtypes and a broad panel of other receptors, ion channels, and enzymes.[1]

| Receptor/Target | Species | pKi (Mean ± SEM) | Reference |

| 5-HT6 Receptor | Human (recombinant) | 9.11 ± 0.03 | [1] |

| 5-HT6 Receptor | Rat (native) | 8.81 | [2] |

| 5-HT6 Receptor | Human (native) | 9.02 ± 0.05 | [1] |

| Other Receptors | Various | >200-fold lower affinity | [1] |

Table 1: Binding Affinity of SB-399885 for 5-HT6 Receptors.

Pharmacokinetics

Preclinical studies in rats have demonstrated that SB-399885 is orally active and brain penetrant, essential characteristics for a centrally acting therapeutic agent.

| Parameter | Species | Value | Reference |

| Route of Administration | Rat | Oral (p.o.), Intraperitoneal (i.p.) | [1][3] |

| Brain Penetrance | Rat | Yes | [1][2] |

| ED50 (ex vivo binding) | Rat | 2.0 ± 0.24 mg/kg p.o. | [1] |

Table 2: Pharmacokinetic Properties of SB-399885 in Rats.

Preclinical Efficacy in Schizophrenia Models

The therapeutic potential of SB-399885 in schizophrenia has been primarily evaluated through its effects on cognitive deficits in various animal models. These models aim to replicate specific endophenotypes of the disorder.

Amelioration of Cognitive Deficits

3.1.1. Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. In a neurodevelopmental model of schizophrenia using post-weaning social isolation in rats, SB-399885 was shown to reverse the cognitive deficits observed in this task.[3]

| Animal Model | Treatment | Dose | Outcome | Reference |

| Social Isolation Reared Rats | SB-399885 | 5 or 10 mg/kg i.p. | Reversed the novel object discrimination deficit. | [3] |

Table 3: Efficacy of SB-399885 in the Novel Object Recognition Test.

3.1.2. Morris Water Maze (MWM)

| Animal Model | Treatment | Dose | Outcome | Reference |

| Aged Rats (22 months old) | SB-399885 | 10 mg/kg p.o. (b.i.d. for 7 days) | Fully reversed the age-dependent deficit in spatial learning. | [1] |

Table 4: Efficacy of SB-399885 in the Morris Water Maze.

Effects on Positive and Negative Symptoms

While the primary focus of SB-399885 research has been on cognition, its potential impact on positive and negative symptoms is also of significant interest. Animal models such as amphetamine-induced hyperlocomotion (for positive symptoms) and the social interaction test (for negative symptoms) are standard assays for evaluating these domains.

-

Positive Symptoms: Data on the direct effect of SB-399885 on amphetamine-induced hyperlocomotion in a schizophrenia model is limited in the currently available literature.

-

Negative Symptoms: In a neurodevelopmental model of schizophrenia (social isolation rearing), SB-399885 partially normalized deficits in conditioned freezing response, which can be considered a measure relevant to negative-like symptoms.[3]

Mechanism of Action: Signaling Pathways

The therapeutic effects of SB-399885 are believed to be mediated through the modulation of downstream signaling pathways following 5-HT6 receptor antagonism. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).

Modulation of Cholinergic and Glutamatergic Systems

A key mechanism underlying the pro-cognitive effects of 5-HT6 receptor antagonists is the enhancement of cholinergic and glutamatergic neurotransmission. Antagonism of 5-HT6 receptors has been shown to increase acetylcholine and glutamate levels in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. In vivo microdialysis studies have demonstrated that SB-399885 significantly increases extracellular acetylcholine levels in the rat medial prefrontal cortex.[1]

Involvement of mTOR and ERK Signaling Pathways

Recent research has implicated the mammalian target of rapamycin (mTOR) and the extracellular signal-regulated kinase (ERK) signaling pathways in the cognitive-enhancing effects of 5-HT6 receptor antagonists. The 5-HT6 receptor can modulate these pathways, which are crucial for synaptic plasticity, learning, and memory. In a neurodevelopmental model of schizophrenia, the reversal of cognitive deficits by SB-399885 was associated with alterations in the expression of members of the c-Jun N-terminal Kinase (JNK) and p38 MAPK signaling pathways.[3]

Figure 1: Proposed Signaling Pathways Modulated by SB-399885.

Experimental Protocols

This section provides an overview of the methodologies for key preclinical assays used to evaluate the efficacy of SB-399885.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Apparatus: A square open-field arena. A variety of objects that are of similar size but differ in shape and texture are used.

Procedure:

-

Habituation: Rats are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days.

-

Acquisition Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes).

-

Retention Phase (T2): After a specific inter-trial interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 3-5 minutes).

-

Drug Administration: SB-399885 or vehicle is administered at a specific time point before the acquisition or retention phase, depending on the study design (e.g., 60 minutes before T1).

Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Figure 2: Experimental Workflow for the Novel Object Recognition Test.

Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.

Procedure:

-

Acquisition Training: Rats are subjected to several trials per day for consecutive days (e.g., 4 trials/day for 5 days). In each trial, the rat is placed in the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.

-

Drug Administration: SB-399885 or vehicle is administered daily before the training trials.

Data Analysis: Escape latency during acquisition training and the percentage of time spent in the target quadrant during the probe trial are the primary measures of spatial learning and memory.

Figure 3: Experimental Workflow for the Morris Water Maze Test.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of schizophrenia, particularly for the cognitive deficits that are poorly addressed by current medications. Its high affinity and selectivity for the 5-HT6 receptor, coupled with its pro-cognitive effects in preclinical models, provide a strong rationale for its further development. The modulation of cholinergic and glutamatergic systems, as well as the mTOR and ERK signaling pathways, offers insights into its potential mechanisms of action.

Future research should focus on several key areas:

-

Comprehensive Pharmacokinetic Profiling: Detailed pharmacokinetic studies are needed to fully characterize the absorption, distribution, metabolism, and excretion of SB-399885.

-

Efficacy on Positive and Negative Symptoms: Rigorous evaluation of SB-399885 in validated animal models of positive and negative symptoms is crucial to determine its full therapeutic potential in schizophrenia.

-

Clinical Translation: Ultimately, well-designed clinical trials in patients with schizophrenia are necessary to establish the safety and efficacy of SB-399885 in humans.

References

Technical Guide: The Influence of SB-399885 Hydrochloride on Acetylcholine Release

Audience: Researchers, scientists, and drug development professionals.

Abstract

SB-399885 hydrochloride is a potent and selective 5-HT₆ receptor antagonist recognized for its nootropic, or cognitive-enhancing, properties.[1][2] A significant body of preclinical evidence suggests that these cognitive benefits are, in large part, mediated by the compound's ability to modulate cholinergic neurotransmission.[1][3] Specifically, research demonstrates that SB-399885 administration leads to a significant increase in extracellular acetylcholine levels in key brain regions associated with cognition.[1][4] This technical document provides an in-depth analysis of the effects of SB-399885 on acetylcholine release, detailing the underlying mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to derive these findings.

Core Mechanism of Action

SB-399885 exerts its primary effect by acting as a competitive antagonist at the serotonin 6 (5-HT₆) receptor.[1][4] It possesses high affinity for this receptor (pKᵢ values of 9.11 for human recombinant and 9.02 for native receptors) and demonstrates over 200-fold selectivity against other receptors and ion channels.[1] The 5-HT₆ receptors are almost exclusively expressed in the central nervous system (CNS), particularly in areas vital for learning and memory, such as the cortex and hippocampus.[3]

The prevailing hypothesis for how 5-HT₆ receptor antagonism increases acetylcholine (ACh) release involves the modulation of inhibitory GABAergic interneurons. By blocking the constitutively active 5-HT₆ receptors on these interneurons, SB-399885 is thought to reduce their inhibitory influence on cholinergic neurons. This disinhibition results in an increased firing rate of cholinergic neurons, leading to greater release of ACh into the synaptic cleft in various brain regions.[3][5] This enhancement of cholinergic tone is a key neurochemical event underpinning the pro-cognitive effects of the compound.[1]

Quantitative Data on Acetylcholine Release

The primary method for quantifying the effect of SB-399885 on acetylcholine release is in vivo microdialysis.[1] This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a dynamic view of neurochemical changes following drug administration.[6][7] Studies have consistently shown that acute oral administration of SB-399885 significantly elevates extracellular ACh levels.

| Parameter | Value / Observation | Animal Model | Brain Region | Dosage & Administration | Citation |

| Extracellular ACh Levels | Significantly increased | Rat | Medial Prefrontal Cortex | 10 mg/kg, p.o. (oral) | [1] |

| Neurotransmitter Profile | Increased extracellular levels of acetylcholine, dopamine, and noradrenaline | Rat | Cortex and Hippocampus | Not specified | [4] |

Experimental Protocols

The following section details a representative experimental protocol for assessing the impact of SB-399885 on acetylcholine release using in vivo microdialysis, based on methodologies described in the literature.[1][8][9]

Animal Model and Surgery

-

Species: Male Sprague-Dawley or Wistar rats are typically used.[1][10]

-

Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region such as the medial prefrontal cortex or hippocampus. The cannula is secured to the skull with dental cement. Animals are allowed a post-operative recovery period of several days.

Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1-2 µL/min).

-

Basal Level Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels. To accurately measure ACh, an acetylcholinesterase (AChE) inhibitor, such as neostigmine, is often included in the aCSF to prevent the rapid degradation of ACh in the synaptic cleft.[8][11]

-

Drug Administration: this compound (e.g., 10 mg/kg) or a vehicle control is administered, typically via oral gavage (p.o.).[1]

-

Post-Dosing Collection: Dialysate samples continue to be collected for several hours post-administration to monitor changes in acetylcholine concentration over time.

Sample Analysis

-

Technique: The concentration of acetylcholine in the collected dialysate samples is most commonly determined using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[8][12]

-

Procedure: Samples are injected into the HPLC system. Acetylcholine is separated from other components on a chromatographic column and then reacts in a post-column reactor containing acetylcholinesterase and choline oxidase to produce hydrogen peroxide. The hydrogen peroxide is then measured by the electrochemical detector, providing a highly sensitive quantification of the original acetylcholine concentration.

Conclusion and Therapeutic Implications

The available evidence robustly demonstrates that the selective 5-HT₆ receptor antagonist, this compound, enhances cholinergic neurotransmission by significantly increasing the extracellular release of acetylcholine in cognition-relevant brain areas.[1][4] This effect, elucidated through in vivo microdialysis studies, provides a clear neurochemical basis for the compound's observed cognitive-enhancing properties in various preclinical models, such as the reversal of age-related deficits in water maze tasks and scopolamine-induced amnesia.[1][13] The targeted modulation of the cholinergic system via 5-HT₆ receptor antagonism represents a promising therapeutic strategy for addressing cognitive deficits in neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][3]

References

- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-399885 [medbox.iiab.me]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidylserine reverses the age-dependent decrease in cortical acetylcholine release: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

In-Depth Technical Guide: Dopamine and Noradrenaline Modulation by SB-399885 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-399885 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. While its primary mechanism of action is the blockade of this specific serotonin receptor subtype, a growing body of preclinical evidence indicates that SB-399885 indirectly modulates the release of key catecholamines, dopamine (DA) and noradrenaline (NA), in brain regions critical for cognition and mood. This technical guide provides a comprehensive overview of the current understanding of how SB-399885 influences dopaminergic and noradrenergic systems, presenting quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways. The observed enhancement of DA and NA neurotransmission, secondary to 5-HT6 receptor antagonism, underscores the therapeutic potential of SB-399885 for cognitive and affective disorders.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exhibits high affinity and selectivity for the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system (CNS), with prominent localization in brain areas associated with cognition and behavior.[1] The therapeutic effects of SB-399885 are believed to stem from its ability to block the constitutive activity of the 5-HT6 receptor, which is positively coupled to adenylyl cyclase. By antagonizing this receptor, SB-399885 influences downstream signaling cascades that ultimately impact the function of various neurotransmitter systems.

Modulation of Dopamine Neurotransmission

In vivo microdialysis studies have demonstrated that SB-399885 can influence extracellular dopamine levels, particularly in the hippocampus (HIP) and medial prefrontal cortex (mPFC). While SB-399885 alone at doses of 3 and 10 mg/kg did not significantly alter cortical dopamine release, it did produce a slight but significant increase in dopamine release in the hippocampus.

A key finding is the ability of SB-399885 to potentiate the effects of antipsychotic medications on dopamine efflux. This suggests a synergistic interaction that could be beneficial in treating the cognitive and negative symptoms of schizophrenia.

Quantitative Data: Dopamine Modulation

| Brain Region | Compound(s) | Dose(s) | Effect on Dopamine Release |

| Hippocampus (HIP) | SB-399885 | 3 and 10 mg/kg | Slight but significant increase |

| Medial Prefrontal Cortex (mPFC) | SB-399885 | 3 and 10 mg/kg | No significant effect |

| Hippocampus (HIP) | SB-399885 + Haloperidol | 3 mg/kg + 0.1 mg/kg | Significant potentiation of haloperidol-induced DA release |

| Medial Prefrontal Cortex (mPFC) & Hippocampus (HIP) | SB-399885 + Risperidone | 3 mg/kg + 1.0 mg/kg | Potentiation of risperidone-induced DA efflux in both regions |

Modulation of Noradrenaline Neurotransmission

While direct microdialysis data on the effects of SB-399885 on noradrenaline release is not as extensively documented as for dopamine, the established mechanism of 5-HT6 receptor antagonists provides a strong basis for its influence on the noradrenergic system. As a class, 5-HT6 receptor antagonists have been shown to enhance noradrenergic neurotransmission.[1] The antidepressant-like effects of SB-399885 are suggested to be mediated, in part, through interactions with α2-adrenoceptors, further implicating the noradrenergic system. Studies with other selective 5-HT6 receptor antagonists, such as SB-271046, have demonstrated increased noradrenaline concentrations in the rat medial prefrontal cortex, supporting the likelihood of a similar effect with SB-399885.[2]

Signaling Pathways and Experimental Workflows

The modulation of dopamine and noradrenaline by SB-399885 is understood to be an indirect effect of 5-HT6 receptor blockade. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for investigating these effects.

Caption: Proposed signaling pathway for SB-399885.

Caption: In vivo microdialysis experimental workflow.

Detailed Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement

-

Animals: Male Sprague-Dawley rats are typically used. Animals are housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Stereotaxic Surgery: Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture). The animal is then placed in a stereotaxic frame, and a guide cannula is implanted, targeting the brain region of interest (e.g., mPFC or hippocampus). The cannula is secured to the skull with dental cement. Animals are allowed a recovery period of at least 5-7 days post-surgery.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline or distilled water) and administered via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Sample Analysis: Dialysate samples are analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED). The concentration of dopamine in each sample is quantified by comparing the peak height or area to that of known standards.

-

Data Analysis: Dopamine levels are typically expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any drug-induced changes.

Radioligand Binding Assays

-

Membrane Preparation: Brain tissue from the region of interest or cells expressing the target receptor/transporter are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-raclopride for D2 receptors or [3H]-nisoxetine for the noradrenaline transporter) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (SB-399885).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation. A high Ki value would indicate low affinity for the target.

Conclusion

This compound, a selective 5-HT6 receptor antagonist, indirectly modulates dopaminergic and noradrenergic systems. Its ability to enhance dopamine release, particularly in synergy with antipsychotic agents, and its likely enhancement of noradrenergic neurotransmission, position it as a promising therapeutic candidate for disorders characterized by cognitive deficits and mood disturbances. Further research, including direct in vivo microdialysis studies of noradrenaline release and comprehensive radioligand binding profiling, will provide a more complete understanding of the neurochemical effects of SB-399885 and its full therapeutic potential.

References

The Nootropic Potential of Selective 5-HT6 Antagonists: A Technical Guide for Drug Development Professionals

An In-depth Review of Preclinical and Clinical Evidence, Mechanisms of Action, and Experimental Protocols

Executive Summary

The serotonin 6 (5-HT6) receptor has emerged as a compelling target in the quest for novel cognitive enhancers, or nootropics. Primarily expressed in brain regions critical for learning and memory, the 5-HT6 receptor's unique pharmacology has prompted the development of numerous selective antagonists. Preclinical studies have consistently demonstrated the pro-cognitive effects of these antagonists in various animal models, suggesting therapeutic potential for cognitive deficits in neurodegenerative and psychiatric disorders. However, the translation of these promising preclinical findings into clinical efficacy has proven challenging, with several high-profile Phase 3 clinical trials failing to meet their primary endpoints. This technical guide provides a comprehensive overview of the nootropic effects of selective 5-HT6 antagonists, intended for researchers, scientists, and drug development professionals. We delve into the core mechanisms of action, present a compilation of quantitative preclinical and clinical data, detail key experimental protocols, and visualize the intricate signaling pathways involved.

Introduction: The 5-HT6 Receptor as a Nootropic Target

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively located in the central nervous system (CNS), with high densities in the hippocampus, prefrontal cortex, and striatum—areas integral to cognitive function.[1] Its activation by serotonin is linked to the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, which are pivotal for learning and memory.[2] The therapeutic hypothesis posits that antagonizing the 5-HT6 receptor can disinhibit these pro-cognitive neurotransmitter systems, thereby enhancing cognitive processes. This has led to the investigation of selective 5-HT6 antagonists for the symptomatic treatment of cognitive impairment in conditions such as Alzheimer's disease (AD) and schizophrenia.[3]

Mechanism of Action: Modulating Neurotransmitter Systems and Intracellular Signaling

The nootropic effects of 5-HT6 receptor antagonists are believed to be mediated through a multi-faceted mechanism of action that involves the modulation of several key neurotransmitter systems and intracellular signaling cascades.

Neurotransmitter Modulation

Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine and glutamate, two neurotransmitters fundamental to synaptic plasticity and memory formation.[1] This is thought to occur through the disinhibition of GABAergic interneurons, leading to a subsequent increase in the firing rate of cholinergic and glutamatergic neurons.[1] Furthermore, 5-HT6 antagonists have been demonstrated to enhance the release of other monoamines, including dopamine and norepinephrine, in cortical regions, which may also contribute to their pro-cognitive and antidepressant-like effects observed in preclinical models.[1][4]

Intracellular Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). However, the downstream signaling is more complex, involving crosstalk with other critical pathways:

-

Fyn-Tyrosine Kinase: The 5-HT6 receptor has been shown to interact with the Fyn-tyrosine kinase, a non-receptor tyrosine kinase implicated in synaptic plasticity and learning.[5]

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival, is also modulated by 5-HT6 receptor activity. Inhibition of the 5-HT6 receptor has been linked to the inhibition of mTOR signaling, which may play a role in its effects on neuronal plasticity.[5]

-

DARPP-32: Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32) is a key integrator of dopaminergic and glutamatergic signaling in the striatum. 5-HT6 receptor signaling can influence the phosphorylation state of DARPP-32, thereby modulating downstream signaling cascades.[6]

Data Presentation: Preclinical and Clinical Findings

The following tables summarize the quantitative data on the binding affinities and efficacy of various selective 5-HT6 receptor antagonists from preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinities of Selective 5-HT6 Antagonists

| Compound | 5-HT6 Ki (nM) | Selectivity Profile |

| Idalopirdine | 0.83 | >50-fold selectivity over 70 other targets |

| Intepirdine (SB-742457) | 0.23 | >100-fold selectivity over other 5-HT receptors |

| SB-271046 | 1.0 | >200-fold selectivity over 55 other receptors |

| Ro 04-6790 | 3.0 | High selectivity |

| PRX-07034 | 4-8 | ≥100-fold selectivity, except D3 (Ki = 71 nM) and 5-HT1B (Ki = 260 nM)[7][8] |

| AVN-211 | High Affinity | Superior pro-cognitive effects to PRX-07034 and intepirdine in preclinical tests[9] |

| SUVN-502 (Masupirdine) | 0.98 | >1200-fold selectivity over 5-HT2A receptor[1] |

Table 2: Summary of Preclinical Efficacy in Cognitive Models

| Compound | Animal Model | Cognitive Task | Dose | Key Findings |

| SB-271046 | Rat | Morris Water Maze | 10 mg/kg | Improved retention of a previously learned platform position.[10] |

| Rat | Novel Object Recognition | 10 mg/kg | Reversed delay-dependent deficits in object discrimination.[11] | |

| Ro 04-6790 | Rat | Morris Water Maze | 10 & 30 mg/kg | Enhanced retention of the learned platform position.[12] |

| Rat | Novel Object Recognition | 10 mg/kg | Reversed delay-induced deficits in object discrimination.[11] | |

| PRX-07034 | Rat | Delayed Spontaneous Alternation | 1 & 3 mg/kg | Significantly enhanced performance, indicating improved working memory.[7][8] |

| Rat | Place-Response Switch Test | 1 & 3 mg/kg | Enhanced switching between strategies, indicating improved cognitive flexibility.[8] | |

| Idalopirdine | Rat | Novel Object Recognition | 5-20 mg/kg | Reversed cognitive impairment induced by subchronic phencyclidine.[13] |

Table 3: Summary of Key Phase 3 Clinical Trial Outcomes for Cognitive Endpoints

| Compound | Trial Name | Indication | Primary Cognitive Endpoint | Dose | Outcome |

| Idalopirdine | STARSHINE, STARBEAM, STARBRIGHT | Mild-to-moderate Alzheimer's Disease | Change in ADAS-Cog total score | 10, 30, 60 mg/day | Did not meet primary endpoint; no significant improvement in cognition compared to placebo.[3][14][15][16] |

| Intepirdine | MINDSET | Mild-to-moderate Alzheimer's Disease | Change in ADAS-Cog total score | 35 mg/day | Did not meet primary endpoint; no statistically significant improvement in cognition (-0.36 points vs. placebo, p=0.2249).[2][6][7][17][18] |

| SUVN-502 (Masupirdine) | Phase 2a | Moderate Alzheimer's Disease | Change in ADAS-Cog 11 score | 50 & 100 mg/day | Did not meet primary endpoint; no statistically significant treatment differences.[1][19][20][21][22] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of nootropic compounds. Below are methodologies for key behavioral and neurochemical assays used in the study of 5-HT6 antagonists.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents.

Apparatus: A square or circular open-field arena. Two sets of identical objects and one novel object.

Procedure:

-

Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes on two consecutive days to reduce anxiety.

-

Training (Familiarization) Phase: Place two identical objects in opposite corners of the arena. Allow the animal to explore the objects for a set period (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 to 24 hours).

-

Testing (Choice) Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

Morris Water Maze (MWM)

Objective: To assess spatial learning and memory in rodents.

Apparatus: A large circular pool filled with opaque water. A hidden escape platform submerged just below the water's surface. Various distal visual cues are placed around the room.[23][24]

Procedure:

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day with an inter-trial interval of at least 15 minutes.

-

For each trial, place the animal in the pool at one of four quasi-random start locations.

-

Allow the animal to swim and find the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), guide the animal to it.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow the animal to swim freely for a set period (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: A decrease in escape latency and path length across acquisition trials indicates learning. A preference for the target quadrant in the probe trial indicates spatial memory.[25]

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure extracellular levels of neurotransmitters (e.g., acetylcholine, glutamate) in specific brain regions of freely moving animals.[26][27][28][29]

Apparatus: Stereotaxic frame, microdialysis probe, perfusion pump, fraction collector, and an analytical system (e.g., HPLC with electrochemical detection).

Procedure:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect several baseline dialysate samples.

-

Drug Administration: Administer the 5-HT6 antagonist systemically (e.g., i.p. or p.o.).

-

Post-Drug Collection: Continue collecting dialysate samples at regular intervals.

-

Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with 5-HT6 receptor antagonism and the workflows of the experimental protocols described above.

5-HT6 Receptor Signaling Pathways

Caption: 5-HT6 receptor signaling pathways and the effect of antagonists.

Experimental Workflow: Novel Object Recognition Test

Caption: Workflow for the Novel Object Recognition (NOR) test.

Experimental Workflow: Morris Water Maze

Caption: Workflow for the Morris Water Maze (MWM) test.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiments.

Conclusion and Future Directions

Selective 5-HT6 receptor antagonists represent a promising, albeit challenging, therapeutic avenue for the treatment of cognitive dysfunction. The robust preclinical data supporting their nootropic effects are underpinned by a compelling mechanism of action involving the modulation of key neurotransmitter systems and intracellular signaling pathways. However, the consistent failure of these compounds in late-stage clinical trials highlights the significant translational gap between preclinical models and human pathology.[30]

Future research in this area should focus on several key aspects. A deeper understanding of the complex signaling networks downstream of the 5-HT6 receptor, including the roles of Fyn, mTOR, and DARPP-32, may reveal novel targets for more effective therapeutic intervention. The development of more predictive preclinical models that better recapitulate the multifaceted nature of cognitive decline in human neurodegenerative diseases is also crucial. Furthermore, the exploration of patient stratification strategies based on biomarkers could help identify subpopulations more likely to respond to 5-HT6 antagonist therapy. While the road to a clinically approved 5-HT6 antagonist for cognitive enhancement has been fraught with difficulty, the wealth of scientific knowledge gained continues to inform and guide the future of nootropic drug discovery.

References

- 1. suvenneuro.com [suvenneuro.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Axovant’s Phase III trial of Alzheimer's disease drug fails to meet primary endpoints - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT6 receptor antagonists enhance retention of a water maze task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A role for 5-ht6 receptors in retention of spatial learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Headline conclusions from the first out of three phase III [globenewswire.com]

- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 17. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. firstwordpharma.com [firstwordpharma.com]

- 20. neurology.org [neurology.org]

- 21. Effect of masupirdine (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. news-medical.net [news-medical.net]

- 24. Aged rats learn Morris Water maze using non-spatial searc... [degruyterbrill.com]

- 25. researchgate.net [researchgate.net]

- 26. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]

Unlocking New Avenues in Anxiolytic and Antidepressant Therapy: A Technical Guide to SB-399885 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-399885 hydrochloride, a potent and selective 5-HT6 receptor antagonist, has emerged as a promising compound with significant anxiolytic and antidepressant properties. This technical guide provides a comprehensive overview of the preclinical evidence supporting its therapeutic potential. Through a detailed examination of its mechanism of action, key experimental findings, and the underlying neurobiological pathways, this document serves as an in-depth resource for researchers and professionals in the field of drug development. Quantitative data from pivotal studies are presented in structured tables for comparative analysis, and detailed experimental protocols for key behavioral and biochemical assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

Anxiety and depression are debilitating psychiatric disorders with a significant impact on global health. While existing treatments are effective for many, a substantial portion of patients exhibit inadequate responses or experience limiting side effects. This highlights the urgent need for novel therapeutic agents with distinct mechanisms of action. The serotonin 6 (5-HT6) receptor has garnered considerable attention as a promising target for the development of new anxiolytic and antidepressant drugs. This compound has been identified as a highly selective antagonist for this receptor, demonstrating a compelling preclinical profile.

Mechanism of Action

SB-399885 exerts its pharmacological effects primarily through the blockade of 5-HT6 receptors. These receptors are almost exclusively expressed in the central nervous system, with high densities in brain regions implicated in mood and cognition, such as the hippocampus, prefrontal cortex, and striatum. The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

By antagonizing the 5-HT6 receptor, SB-399885 modulates the activity of multiple neurotransmitter systems. This is not a direct effect on other receptors, as SB-399885 shows high selectivity for the 5-HT6 receptor. Instead, it is believed that 5-HT6 receptors tonically inhibit the release of other neurotransmitters. Therefore, blockade of these receptors leads to an increase in the extracellular levels of:

-

Acetylcholine (ACh): This enhancement of cholinergic neurotransmission is thought to contribute to the cognitive-enhancing effects observed with SB-399885.

-

Dopamine (DA): Increased dopaminergic activity in brain regions like the prefrontal cortex is strongly associated with antidepressant effects.

-

Norepinephrine (NE): Elevated noradrenergic signaling is a well-established mechanism of action for many antidepressant medications.

Importantly, SB-399885 does not appear to directly alter serotonin levels, distinguishing its mechanism from that of selective serotonin reuptake inhibitors (SSRIs).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Parameter | Species | Value | Reference |

| pKi (5-HT6 Receptor) | Human | 9.11 ± 0.03 | |

| pKi (5-HT6 Receptor) | Rat (native) | 9.02 ± 0.05 | |

| pA2 (5-HT6 Receptor Antagonism) | N/A | 7.85 ± 0.04 | |

| Selectivity | Over 85 other receptors, ion channels, and enzymes | >200-fold |

Table 2: In Vivo Pharmacodynamic and Behavioral Effects

| Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Ex vivo [¹²⁵I]SB-258585 binding | Rat | p.o. | ED₅₀ = 2.0 ± 0.24 mg/kg | Inhibition of radioligand binding | |

| Elevated Plus Maze | Rat | i.p. | 1 and 3 mg/kg | Increased time spent in open arms | |

| Vogel Conflict Drinking Test | Rat | i.p. | 3 mg/kg | Increased punished drinking | |

| Forced Swim Test | Rat | i.p. | 10 mg/kg | Reduced immobility time | |

| Forced Swim Test (in combination) | Rat | i.p. | 3 mg/kg (with antidepressants) | Potentiation of anti-immobility effect | |

| Contextual Fear Conditioning | Rat | i.p. | 1 and 3 mg/kg | Decreased freezing time | |

| Microdialysis (Prefrontal Cortex) | Rat | p.o. | 10 mg/kg | Increased extracellular ACh, DA, and NE |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of SB-399885. While specific parameters may vary slightly between individual studies, these protocols represent the standard procedures employed.

Receptor Binding Assays

-

Objective: To determine the binding affinity of SB-399885 for the 5-HT6 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human or rat 5-HT6 receptor are prepared from cultured cells or brain tissue homogenates. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Radioligand: A radiolabeled 5-HT6 receptor antagonist, such as [¹²⁵I]SB-258585, is used.

-

Assay: Membranes are incubated with the radioligand and varying concentrations of SB-399885 in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT6 antagonist.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of SB-399885 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure extracellular levels of neurotransmitters in specific brain regions following administration of SB-399885.

-

Methodology:

-

Animal Preparation: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the medial prefrontal cortex.

-

Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: SB-399885 or vehicle is administered (e.g., orally or intraperitoneally).

-

Analysis: The concentrations of acetylcholine, dopamine, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

-

Elevated Plus Maze (EPM)

-

Objective: To assess the anxiolytic-like effects of SB-399885 in rodents.

-

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

-

Procedure: Rats are administered SB-399885 or vehicle. After a set pre-treatment time, each rat is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).

-

Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software. Key parameters measured include the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

-

Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

-

Forced Swim Test (FST)

-

Objective: To evaluate the antidepressant-like properties of SB-399885.

-

Methodology:

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

-